molecular formula C18H34NaO10P B12084491 1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Cat. No.: B12084491
M. Wt: 464.4 g/mol
InChI Key: URXZWMWYOKBMMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a phosphatidylglycerol derivative. This compound is characterized by its glycerol backbone, which is esterified with two hexanoyl groups at the sn-1 and sn-2 positions, and a phospho-(1’-rac-glycerol) group at the sn-3 position. It is commonly used in biochemical and biophysical research due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where the hexanoyl groups can be replaced with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its properties and affecting the behavior of membrane-associated proteins. This can influence various cellular processes, including signal transduction and membrane fusion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its shorter acyl chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying membrane dynamics and interactions in a controlled manner.

Properties

IUPAC Name

sodium;2,3-di(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35O10P.Na/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19;/h15-16,19-20H,3-14H2,1-2H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXZWMWYOKBMMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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